molecular formula C9H7BrN2O B13045522 6-Bromo-4-methylquinazolin-2-OL

6-Bromo-4-methylquinazolin-2-OL

Cat. No.: B13045522
M. Wt: 239.07 g/mol
InChI Key: RFGJVDCUAVKYLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylquinazolin-2-OL typically involves the following steps :

    Preparation of 6-bromo-4-methylquinazoline: This is achieved by reacting 1-(2-amino-5-bromophenyl)ethanone with triethyl orthoformate and ammonium acetate at 100°C overnight.

    Conversion to this compound: The intermediate product is further reacted under specific conditions to introduce the hydroxyl group at the 2-position, forming this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methylquinazolin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C9H7BrN2O/c1-5-7-4-6(10)2-3-8(7)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)

InChI Key

RFGJVDCUAVKYLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=O)N1)Br

Origin of Product

United States

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